molecular formula C9H8ClN3O B12449217 N-(3-Chlorophenyl)-3-nitriloalaninamide CAS No. 64145-18-2

N-(3-Chlorophenyl)-3-nitriloalaninamide

Cat. No.: B12449217
CAS No.: 64145-18-2
M. Wt: 209.63 g/mol
InChI Key: HRKJLHRWKDNXGY-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-nitriloalaninamide is a hypothetical amide derivative featuring a 3-chlorophenyl group linked to an alaninamide backbone with a nitrile (cyano) substituent at the 3-position. These compounds are typically synthesized via reactions between 3-chlorophenyl-substituted amines and acyl chlorides or activated carboxylic acids.

Properties

CAS No.

64145-18-2

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

2-amino-N-(3-chlorophenyl)-2-cyanoacetamide

InChI

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7(4-6)13-9(14)8(12)5-11/h1-4,8H,12H2,(H,13,14)

InChI Key

HRKJLHRWKDNXGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-3-nitriloalaninamide typically involves the reaction of 3-chlorophenylamine with a nitriloalaninamide precursor. One common method includes the following steps:

    Starting Materials: 3-chlorophenylamine and a nitriloalaninamide derivative.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent temperature and pressure.

    Purification: The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-3-nitriloalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-3-nitriloalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-3-nitriloalaninamide exerts its effects involves interactions with specific molecular targets. These targets may include:

    Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Potential interactions with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following N-(3-chlorophenyl) amide derivatives, drawn from the evidence, highlight structural and functional variations that influence their properties and applications:

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Molecular Formula : C₁₅H₁₃ClN₂O₃
  • Functional Groups : Amide, nitro, 3-chlorophenethyl.
  • Synthesis : Reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride .
  • Characterization : ¹H/¹³C NMR, UV, and mass spectrometry confirmed structure.

N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide

  • Functional Groups : Amide, chromene ketone, 3-chlorophenyl.
  • Applications: Acts as a reversible inhibitor of human monoamine oxidase B (hMAO-B), validated via molecular docking studies (PDB-ID 6FW0) .
  • Structural Insight : The chromene ring enhances binding affinity to enzymatic active sites, comparable to crystallographic inhibitor data .

N-(3-Chlorophenyl)-3-cyclopentylpropanamide

  • Molecular Formula: C₁₄H₁₈ClNO
  • Molecular Weight : 251.75 g/mol.
  • Functional Groups : Amide, cyclopentyl, 3-chlorophenyl.
  • Applications: No explicit bioactivity reported, but the cyclopentyl group may enhance lipophilicity and membrane permeability .

N-(3-Chlorophenyl)formamide

  • Molecular Formula: C₇H₆ClNO
  • Functional Groups : Formamide, 3-chlorophenyl.

N-(3-Chlorophenyl)quinolin-8-amine

  • Functional Groups: Quinoline, 3-chlorophenyl.
  • Synthesis: Derived from coupling 3-chloroaniline with quinoline derivatives .
  • Applications : Part of pre-clinical studies, though specific mechanistic details are unavailable .

Data Table: Comparative Analysis of N-(3-Chlorophenyl) Amide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Route Applications/Activity
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 316.73 Amide, nitro Amine + acyl chloride reaction Bio-functional hybrid
N-(3-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide C₁₆H₁₀ClNO₃ 299.71 Amide, chromene ketone Not specified hMAO-B inhibitor
N-(3-Chlorophenyl)-3-cyclopentylpropanamide C₁₄H₁₈ClNO 251.75 Amide, cyclopentyl Not specified Structural analog
N-(3-Chlorophenyl)formamide C₇H₆ClNO 155.58 Formamide Not specified Safety data available
N-(3-Chlorophenyl)quinolin-8-amine C₁₅H₁₁ClN₂ 254.72 Quinoline, amine Coupling reaction Pre-clinical candidate

Key Findings and Trends

Bulky substituents like cyclopentyl (in N-(3-chlorophenyl)-3-cyclopentylpropanamide) increase lipophilicity, which may improve pharmacokinetics . Chromene rings (in N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide) contribute to enzyme inhibition via π-π stacking in active sites .

Synthetic Flexibility :
Most analogs are synthesized via amine-acyl chloride coupling, a robust method for amide formation .

Safety Considerations : Simpler analogs like N-(3-chlorophenyl)formamide exhibit manageable toxicity profiles, but rigorous handling protocols remain essential .

Biological Activity

N-(3-Chlorophenyl)-3-nitriloalaninamide is a compound that has garnered attention in biological research due to its potential therapeutic applications and unique mechanisms of action. This article explores its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 223.66 g/mol

The compound features a chlorophenyl group, which is known to influence its biological interactions, particularly in cancer research and anti-inflammatory applications.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival .
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in various cancer cell lines. This effect may be mediated through the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and chemokines, contributing to its potential use in treating inflammatory diseases .

Case Study 1: Cancer Cell Lines

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to downregulate the expression of key oncogenes and upregulate pro-apoptotic factors, confirming its potential as an anti-cancer agent .

Case Study 2: In Vivo Models

In vivo studies using mouse models of tumor growth showed that administration of this compound led to reduced tumor size and improved survival rates compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues, supporting the compound's role in inducing programmed cell death .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In Vitro (Cancer)Induces apoptosis; downregulates oncogenes
In Vivo (Tumor)Reduces tumor size; increases survival rates
Anti-inflammatoryModulates cytokine expression

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